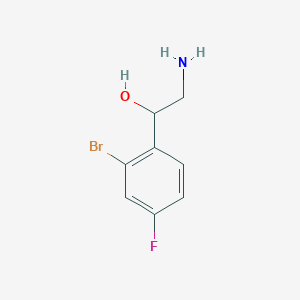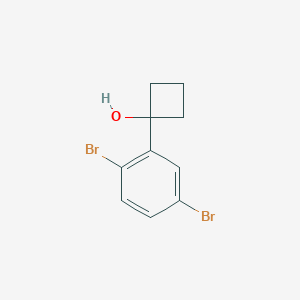![molecular formula C14H18FNO2 B8630153 trans-[2-(4-Fluoro-phenyl)-cyclopropyl]-carbamic acid tert-butyl ester CAS No. 879324-65-9](/img/structure/B8630153.png)
trans-[2-(4-Fluoro-phenyl)-cyclopropyl]-carbamic acid tert-butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-[2-(4-Fluoro-phenyl)-cyclopropyl]-carbamic acid tert-butyl ester: is an organic compound with the molecular formula C14H18FNO2 It is characterized by the presence of a cyclopropyl group attached to a fluorophenyl ring, and a carbamic acid tert-butyl ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans-[2-(4-Fluoro-phenyl)-cyclopropyl]-carbamic acid tert-butyl ester typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, where an alkene reacts with a carbene precursor.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst.
Formation of the Carbamic Acid tert-Butyl Ester: The final step involves the reaction of the cyclopropyl-fluorophenyl intermediate with tert-butyl isocyanate to form the carbamic acid tert-butyl ester.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropyl ketones or alcohols.
Reduction: Reduction reactions can target the carbonyl group in the carbamic acid ester, converting it to the corresponding alcohol.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Cyclopropyl ketones or alcohols.
Reduction: Alcohol derivatives of the carbamic acid ester.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalyst.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Biochemical Research: Used as a probe to study enzyme mechanisms and protein-ligand interactions.
Industry:
Material Science:
Agriculture: May be used in the synthesis of agrochemicals, such as herbicides or pesticides.
Mécanisme D'action
The mechanism of action of trans-[2-(4-Fluoro-phenyl)-cyclopropyl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can act as a reactive site, participating in covalent bonding with target molecules. The fluorophenyl group can enhance binding affinity through hydrophobic interactions and hydrogen bonding. The carbamic acid ester group can undergo hydrolysis, releasing active intermediates that exert biological effects.
Comparaison Avec Des Composés Similaires
- trans-[2-(4-Chloro-phenyl)-cyclopropyl]-carbamic acid tert-butyl ester
- trans-[2-(4-Methyl-phenyl)-cyclopropyl]-carbamic acid tert-butyl ester
- trans-[2-(4-Methoxy-phenyl)-cyclopropyl]-carbamic acid tert-butyl ester
Comparison:
- Structural Differences: The primary difference lies in the substituent on the phenyl ring (fluoro, chloro, methyl, methoxy).
- Reactivity: The presence of different substituents can influence the reactivity and stability of the compound. For example, the fluoro group can enhance the compound’s stability and binding affinity compared to the chloro or methyl groups.
- Applications: While all these compounds may have similar applications in organic synthesis and catalysis, their specific uses can vary based on their reactivity and interaction with target molecules.
Propriétés
Numéro CAS |
879324-65-9 |
|---|---|
Formule moléculaire |
C14H18FNO2 |
Poids moléculaire |
251.30 g/mol |
Nom IUPAC |
tert-butyl N-[2-(4-fluorophenyl)cyclopropyl]carbamate |
InChI |
InChI=1S/C14H18FNO2/c1-14(2,3)18-13(17)16-12-8-11(12)9-4-6-10(15)7-5-9/h4-7,11-12H,8H2,1-3H3,(H,16,17) |
Clé InChI |
SBGQSARUIHMFDY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1CC1C2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![tert-butyl N-{2-[(pyridin-3-yl)carbamoyl]ethyl}carbamate](/img/structure/B8630079.png)





![2-[4-(2,3-Dihydroxypropyl)piperazin-1-yl]pyridine-3-carboxylic acid](/img/structure/B8630134.png)





